![molecular formula C13H24N2O2 B2436755 Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate CAS No. 2361822-74-2](/img/structure/B2436755.png)
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate is a chemical compound with the CAS Number: 1935986-09-6 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 240.35 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate” (EN300-7434527), focusing on six unique applications:
Pharmaceutical Development
EN300-7434527: is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique bicyclic structure provides a stable framework that can be modified to create various bioactive compounds. Researchers are investigating its use in developing new medications for neurological disorders, given its ability to interact with specific neural receptors .
Neuroprotective Agents
The compound has shown promise as a neuroprotective agent. Studies suggest that it can protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a candidate for further research in neuroprotection and the development of treatments for these conditions.
Chemical Synthesis
In the field of chemical synthesis, EN300-7434527 serves as a versatile intermediate. Its structure allows for various chemical modifications, making it useful in the synthesis of complex organic molecules. This application is particularly valuable in the production of fine chemicals and pharmaceuticals .
Biochemical Research
Researchers utilize EN300-7434527 in biochemical studies to understand its interactions with enzymes and other proteins. Its unique structure helps in elucidating the mechanisms of enzyme inhibition and activation, which is crucial for designing enzyme-targeted drugs .
Material Science
The compound is also being investigated for its potential applications in material science. Its stability and reactivity make it suitable for creating novel materials with specific properties, such as enhanced durability or conductivity. This could lead to advancements in the development of new polymers and other materials .
Agricultural Chemistry
In agricultural chemistry, EN300-7434527 is being studied for its potential use as a pesticide or herbicide. Its ability to interact with biological systems at the molecular level suggests it could be effective in controlling pests or weeds without harming crops .
Medicinal Chemistry
EN300-7434527: is a valuable compound in medicinal chemistry for the design and synthesis of new therapeutic agents. Its structure allows for the creation of analogs with improved pharmacokinetic and pharmacodynamic properties, which is essential for developing more effective and safer drugs .
Toxicology Studies
Finally, the compound is used in toxicology studies to assess its safety and potential side effects. Understanding its toxicological profile is crucial for its development as a pharmaceutical agent and for ensuring its safe use in various applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-6-4-10(5-7-13)14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDQVHZEGJGSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2436672.png)
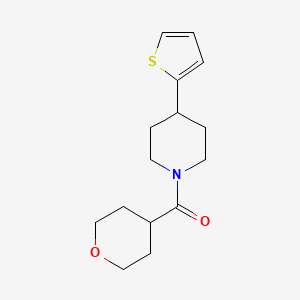
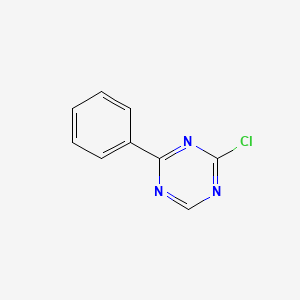
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2436682.png)
![1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2436684.png)
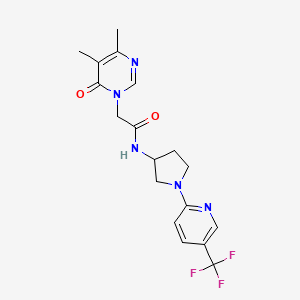

![2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2436688.png)
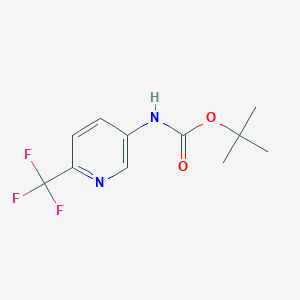
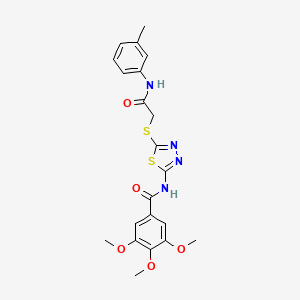

![3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2436692.png)
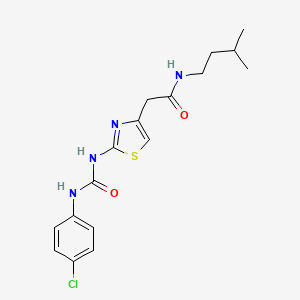
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2436694.png)